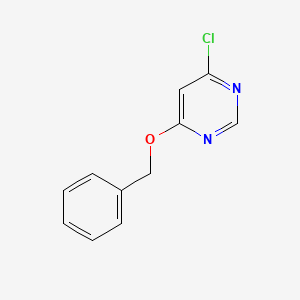

4-(Benzyloxy)-6-chloropyrimidine

Vue d'ensemble

Description

4-(Benzyloxy)-6-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a benzyloxy substituent at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological functions .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-6-chloropyrimidine and its derivatives has been explored in several studies. A novel methodology involving intramolecular Friedel-Crafts cyclization has been developed to construct the core structure of related tricyclic pyrimido[4,5-b][1,4]benzodiazepines . Additionally, the compound has been used as a starting material for the synthesis of pyrimidine conjugates with antiviral activity, where nucleophilic substitution of chlorine was employed . Furthermore, the synthesis of pyrimidine derivatives of ascorbic acid analogs has been reported, which showed significant antitumor activities . These synthetic approaches highlight the compound's utility as a precursor in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-6-chloropyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The structural analysis has provided insights into the conformation and stereochemistry of the synthesized compounds, which is crucial for understanding their biological activities . For instance, polymorphism and hydrogen bonding patterns have been observed in benzylation and nitrosation products of related pyrimidine derivatives .

Chemical Reactions Analysis

The reactivity of 4-(Benzyloxy)-6-chloropyrimidine has been investigated through its involvement in various chemical reactions. These include its role in the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT), where its derivatives have shown the ability to potentiate the cytotoxicity of chloroethylnitrosourea toward cancer cells . The compound has also been used in the synthesis of pyrimidine conjugates, where its chlorine atom is replaced through nucleophilic substitution reactions . Additionally, the benzyloxy group provides a handle for further functionalization, as seen in the synthesis of pyrimidine derivatives with antioxidant and radioprotective activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-6-chloropyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties are critical for the compound's solubility, stability, and reactivity, which in turn affect its biological activity. For example, the introduction of fluorobenzyl or pyridylmethyl groups has been shown to modulate the compound's ability to inhibit AGAT and enhance the cytotoxicity of anticancer agents . The presence of the benzyloxy group also affects the compound's ability to scavenge free radicals and protect against radiation-induced oxidative stress .

Applications De Recherche Scientifique

1. Application in Pharmaceutical and Medicinal Chemistry

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of application : The compounds were synthesized by coupling with aromatic substituted aldehyde .

- Results or outcomes : The synthesized compounds were screened for antimicrobial activity .

2. Application in Synthesis of Transition Metal Complexes

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the synthesis of transition metal complexes derived from Schiff base ligands .

- Methods of application : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or outcomes : The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The complexes were also assayed for their in vitro antimicrobial activities .

3. Application in Dyeing and Rubber Industry

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . It is also used for polyester fiber dyeing and in the rubber industry .

- Methods of application : The specific methods of application in dyeing and rubber industry are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

4. Application in Antioxidant and Antimicrobial Studies

- Summary of the application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands. These complexes are evaluated for their in vitro antioxidant and antimicrobial activities .

- Methods of application : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or outcomes : The synthesized metal(II) complexes were found to be highly potent in their antioxidant activity and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The complexes were also assayed for their in vitro antimicrobial activities .

5. Application in Retinal Disorders

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the synthesis of PPARα agonists, which are leads for retinal disorders .

- Methods of application : The specific methods of application in the treatment of retinal disorders are not detailed in the source .

- Results or outcomes : The synthesized compounds reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

6. Application in Crystalline Effects Studies

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the exploration of crystalline effects .

- Methods of application : The specific methods of application in crystalline effects studies are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

7. Application in Antimicrobial Activity Studies

- Summary of the application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands. These complexes are evaluated for their in vitro antimicrobial activities .

- Methods of application : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or outcomes : The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

8. Application in Density Functional Theory Calculations

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the exploration of crystalline effects through density functional theory (DFT) calculations .

- Methods of application : The properties of original crystalline and optimised gaseous structures have been evaluated to recognise the crystalline effects .

- Results or outcomes : The results indicated that the structural shape of the compound is significantly changed in the optimised gaseous system, showing significant crystalline effects on the geometrical positions .

9. Application in Pharmaceutical Industry

- Summary of the application : 4-(Benzyloxy)-6-chloropyrimidine is used in the synthesis of Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), which is an organic chemical in the phenol family used as a topical drug for medical depigmentation .

- Methods of application : The specific methods of application in the pharmaceutical industry are not detailed in the source .

- Results or outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-6-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDXFVQZZGSEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626774 | |

| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-6-chloropyrimidine | |

CAS RN |

405930-65-6 | |

| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)